Cas no 1153751-51-9 (N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine)

N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-4-amine, 1-methyl-N-(1-methylpropyl)-
- N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine
-
- インチ: 1S/C8H15N3/c1-4-7(2)10-8-5-9-11(3)6-8/h5-7,10H,4H2,1-3H3
- InChIKey: TUBBHDPXWDMXMV-UHFFFAOYSA-N
- SMILES: N1(C)C=C(NC(C)CC)C=N1
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166266-2.5g |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 2.5g |
$1428.0 | 2023-02-17 | ||
Enamine | EN300-166266-10.0g |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 10.0g |
$3131.0 | 2023-02-17 | ||
Enamine | EN300-166266-1.0g |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 1g |
$0.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021725-5g |
N-(Butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 95% | 5g |
¥9352.0 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371869-2.5g |
n-(Sec-butyl)-1-methyl-1h-pyrazol-4-amine |
1153751-51-9 | 95% | 2.5g |
¥33415.00 | 2024-08-09 | |
Enamine | EN300-166266-0.5g |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 0.5g |
$699.0 | 2023-02-17 | ||
Enamine | EN300-166266-5.0g |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 5.0g |
$2110.0 | 2023-02-17 | ||
Enamine | EN300-166266-100mg |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 100mg |
$490.0 | 2023-09-21 | ||
Enamine | EN300-166266-5000mg |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 5000mg |
$1614.0 | 2023-09-21 | ||
Enamine | EN300-166266-0.1g |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |
1153751-51-9 | 0.1g |
$640.0 | 2023-02-17 |
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine 関連文献
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amineに関する追加情報
Professional Introduction to N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 1153751-51-9)
N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine, with the chemical formula C10H17N3, is a significant compound in the field of pharmaceutical research and development. This compound, identified by its CAS number 1153751-51-9, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a butyl group and a methyl-substituted pyrazole ring makes it a versatile scaffold for designing novel bioactive molecules.
The molecular structure of N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine consists of a pyrazole core, which is a heterocyclic aromatic compound known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of the butan-2-yl group and the methyl substituent at the 1-position of the pyrazole ring enhances its pharmacokinetic profile and binding affinity to biological targets.
Recent advancements in drug discovery have highlighted the importance of pyrazole derivatives in developing targeted therapies. For instance, studies have shown that modifications at the 4-position of the pyrazole ring can significantly influence the compound's bioactivity. In particular, N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine has been investigated for its potential role in modulating enzyme activity and receptor binding. These findings suggest that this compound could be a valuable candidate for further exploration in therapeutic applications.
The synthesis of N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine involves multi-step organic reactions, including condensation, alkylation, and functional group transformations. The butyl group is typically introduced through nucleophilic substitution reactions, while the methyl group is often added via cross-coupling reactions or direct methylation techniques. These synthetic pathways have been optimized to ensure high yield and purity, making the compound suitable for preclinical and clinical studies.
In vitro studies have demonstrated that N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine exhibits promising pharmacological properties. Research has indicated that this compound can interact with various biological targets, including kinases and transcription factors, which are crucial in regulating cellular processes. Additionally, preliminary data suggest that it may possess antioxidant and anti-proliferative effects, making it a potential lead compound for developing treatments against chronic diseases such as cancer and neurodegenerative disorders.
The pharmaceutical industry has shown interest in exploring novel derivatives of pyrazole due to their favorable pharmacokinetic characteristics. The structural flexibility of N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine allows for further modifications to enhance its therapeutic potential. Researchers are currently investigating analogs with different substituents to improve solubility, bioavailability, and target specificity. These efforts are part of a broader trend toward personalized medicine, where compounds are tailored to individual patient needs.
The role of computational chemistry in drug design has also been instrumental in understanding the behavior of N-(butan-2-yl)-1-methyl-1H-pyrazol-4-am ine. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into its mechanism of action and help guide the development of more effective derivatives. By integrating experimental data with computational methods, scientists can accelerate the discovery process and bring new treatments to market more efficiently.
The future prospects of N-(butan -2 -yl) -1 -methyl -1 H -pyrazol -4 -amine in pharmaceutical research are promising. Ongoing studies aim to elucidate its full therapeutic potential and identify any adverse effects associated with its use. As our understanding of complex biological systems continues to grow, compounds like this one will play an increasingly important role in developing innovative therapies. The combination of traditional organic synthesis with modern biotechnological approaches ensures that discoveries in this field will continue to advance at a rapid pace.
1153751-51-9 (N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine) Related Products
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 786617-12-7(AHU-377(Sacubitril))
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)
